Epicillin

Description

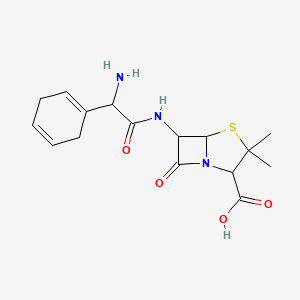

Structure

2D Structure

3D Structure

Properties

CAS No. |

26774-90-3 |

|---|---|

Molecular Formula |

C16H21N3O4S |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H21N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1 |

InChI Key |

RPBAFSBGYDKNRG-NJBDSQKTSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)O)C |

Appearance |

Solid powder |

Other CAS No. |

26774-90-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-(D-2-amino-2-(1,4-cyclohexadien-1-yl)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid Dexacillin dihydroampicillin epicillin Spectacillin SQ 11,302 SQ-11,302 |

Origin of Product |

United States |

Foundational & Exploratory

epicillin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, antimicrobial spectrum, and relevant experimental methodologies for the semisynthetic aminopenicillin, epicillin.

Chemical Structure and Physicochemical Properties

This compound is a broad-spectrum β-lactam antibiotic structurally related to ampicillin.[1][2] Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[3] |

| CAS Number | 26774-90-3[4] |

| Synonyms | Dexacillin, Dihydroampicillin, SQ 11302[3][4] |

Molecular and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁N₃O₄S | [3][4] |

| Molecular Weight | 351.4 g/mol | [3] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO | [4] |

| Stability | Acid-stable, sensitive to penicillinase | [1] |

| XLogP | -1.3 | [3] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 7 | [5] |

| Topological Polar Surface Area | 138 Ų | [3] |

| Protein Binding | Minimally, but reversibly, bound to human serum protein | [1] |

Mechanism of Action

As a member of the penicillin family of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3]

The primary mechanism involves the following steps:

-

Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.[3]

-

Inhibition of Peptidoglycan Cross-linking : The inactivation of PBPs interferes with the transpeptidation reaction, which is crucial for the cross-linkage of peptidoglycan chains.[3]

-

Disruption of Cell Wall Synthesis : This interruption of peptidoglycan synthesis leads to a weakened bacterial cell wall.[3]

-

Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[3]

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of antibacterial activity, comparable to that of ampicillin.[6] It is effective against a variety of Gram-positive and Gram-negative bacteria.

Active against:

This compound has also shown some intrinsic activity against Pseudomonas aeruginosa, which is superior to ampicillin but less than carbenicillin.[6]

Pharmacokinetics and Pharmacodynamics

Studies in mice have shown that this compound has excellent therapeutic activity when administered orally or subcutaneously.[7] When administered orally to mice, this compound and ampicillin result in similar peak blood levels and decay curves.[7] However, the concentration in urine and the excretion rates are significantly higher for this compound compared to ampicillin.[7] A comparative study in anesthetized rabbits showed that this compound resulted in a more slowly decreasing tissue level and a higher total volume of distribution compared to ampicillin.[8]

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are crucial for reproducible research. Below are methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism, can be determined using the broth microdilution method.[9][10]

Methodology:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[11]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 1–5×10⁵ CFU/mL) in MHB.[12]

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the diluted this compound.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.[11]

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[9][11]

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to antibiotics based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.[12]

Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.[13]

-

Disk Application: Aseptically apply a paper disk impregnated with a standard concentration of this compound (e.g., 10 μg) to the agar surface.[7][13]

-

Incubation: Invert the plate and incubate at 35°C for 16-24 hours.[12]

-

Zone Measurement: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.[12]

-

Interpretation: Interpret the results (susceptible, intermediate, or resistant) by comparing the zone diameter to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12]

In Vivo Efficacy in a Mouse Infection Model

Animal models are essential for evaluating the therapeutic efficacy of antibiotics in a living system.[14]

Methodology:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions for a specified period.

-

Infection: Induce a systemic or localized infection (e.g., thigh or respiratory tract infection) by injecting a standardized dose of the pathogenic bacteria.[15]

-

Treatment: Administer this compound to the infected mice at various doses and schedules (e.g., orally or subcutaneously).[7] A control group should receive a placebo.

-

Monitoring: Monitor the mice for clinical signs of illness and mortality over a defined period.

-

Assessment of Bacterial Burden: At the end of the study, euthanize the animals and collect relevant tissues (e.g., spleen, liver, lungs) to determine the bacterial load (CFU/gram of tissue).

-

Data Analysis: Compare the bacterial burden and survival rates between the treated and control groups to determine the efficacy of this compound.

References

- 1. This compound: In Vitro Laboratory Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. This compound | C16H21N3O4S | CID 71392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. This compound: in vitro laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. [Comparison between the pharmacokinetics of this compound and ampicillin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 10. bmglabtech.com [bmglabtech.com]

- 11. 2.2. Determination of Minimum Inhibitory Concentration (MIC) for Antibiotics [bio-protocol.org]

- 12. academic.oup.com [academic.oup.com]

- 13. youtube.com [youtube.com]

- 14. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]

Epicillin: A Technical Deep Dive into its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicillin is a semi-synthetic, broad-spectrum aminopenicillin antibiotic that emerged from the intensive research and development in the field of β-lactam antibiotics during the mid-20th century. Developed at the Squibb Institute for Medical Research, this compound demonstrated promising in-vitro activity against a range of Gram-positive and Gram-negative bacteria, including some strains of Pseudomonas aeruginosa. Despite its initial potential, this compound never achieved widespread clinical use, with its development seemingly ceasing after Phase II clinical trials. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, detailing its chemical synthesis, mechanism of action, in-vitro antimicrobial activity, and the limited available information on its clinical evaluation.

Discovery and Historical Context

The development of this compound is rooted in the broader history of penicillin research. Following the groundbreaking discovery of penicillin by Alexander Fleming in 1928 and the subsequent development of methods for its mass production during World War II, the "golden age" of antibiotic discovery began.[1][2] A key breakthrough was the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), which opened the door for the creation of numerous semi-synthetic penicillins with improved characteristics over their natural counterparts.

This compound, chemically known as 6-[D-2-amino-2-(1,4-cyclohexadienyl)acetamido]-penicillanic acid, was synthesized at the Squibb Institute for Medical Research.[3] It is structurally related to ampicillin, a widely used aminopenicillin. The primary goal behind the development of new semi-synthetic penicillins like this compound was to broaden the spectrum of activity, improve oral bioavailability, and overcome the growing problem of bacterial resistance. This compound was also known by the synonyms Dexacillin and Dihydroampicillin, and the investigational code SQ 11,302.[3]

Chemical Synthesis

The synthesis would have likely followed a procedure similar to that developed by John C. Sheehan at the Massachusetts Institute of Technology (MIT) for the synthesis of ampicillin and other penicillins.[4] Sheehan's work, which culminated in the first total synthesis of penicillin V in 1957, and the development of methods for creating various penicillin analogs, was a landmark in medicinal chemistry.[5][6]

Experimental Protocol: General Synthesis of Aminopenicillins

The following is a generalized experimental protocol for the synthesis of an aminopenicillin, which would be adapted for the specific synthesis of this compound.

Materials:

-

6-aminopenicillanic acid (6-APA)

-

D-2-amino-2-(1,4-cyclohexadienyl)acetic acid hydrochloride (or a protected derivative)

-

A suitable coupling agent (e.g., dicyclohexylcarbodiimide - DCC)

-

An organic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A base (e.g., triethylamine)

-

Reagents for deprotection (if a protected amino acid is used)

Procedure:

-

Protection of the amino group: The amino group of D-2-amino-2-(1,4-cyclohexadienyl)acetic acid is typically protected to prevent side reactions during the coupling process. Common protecting groups include the benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups.

-

Activation of the carboxylic acid: The protected amino acid is then activated to facilitate the acylation of 6-APA. This can be achieved by converting the carboxylic acid to an acid chloride or by using a coupling agent like DCC.

-

Coupling reaction: The activated and protected amino acid is reacted with 6-APA in the presence of a base in an inert organic solvent. The reaction mixture is typically stirred at a controlled temperature until the reaction is complete.

-

Deprotection: The protecting group on the amino acid side chain is removed to yield the final this compound molecule. The method of deprotection depends on the protecting group used (e.g., hydrogenolysis for Cbz, acid treatment for Boc).

-

Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound of high purity.

Mechanism of Action

This compound, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8] The primary targets of these antibiotics are the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[9][10] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protecting the bacterium from osmotic lysis.

The mechanism of action can be summarized in the following steps:

-

Binding to PBPs: this compound binds to the active site of PBPs. The strained β-lactam ring of the this compound molecule mimics the D-Ala-D-Ala moiety of the natural substrate of the PBP.

-

Inhibition of Transpeptidation: This binding leads to the acylation and inactivation of the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan chains.

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis results in a weakened cell wall. In the hypotonic environment of the host, this leads to an influx of water, causing the bacterial cell to swell and eventually lyse.

In-Vitro Antimicrobial Activity

The in-vitro antimicrobial spectrum of this compound was extensively studied and compared to other penicillins, particularly ampicillin and carbenicillin. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method.

Materials:

-

This compound powder

-

Bacterial isolates to be tested

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared at a known concentration.

-

Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are prepared in MHB in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial isolates are grown in MHB to a standardized turbidity, corresponding to a specific cell density (e.g., 0.5 McFarland standard). This inoculum is then diluted to the final desired concentration.

-

Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a spectrophotometer to measure turbidity.

Summary of In-Vitro Activity

Studies conducted at the Squibb Institute for Medical Research and by other independent researchers provided valuable data on the antimicrobial spectrum of this compound.[3][11]

| Bacterial Species | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Carbenicillin MIC (µg/mL) |

| Staphylococcus aureus (penicillin-susceptible) | 0.05 - 0.2 | 0.05 - 0.2 | 0.8 - 3.1 |

| Streptococcus pyogenes | 0.01 - 0.05 | 0.01 - 0.05 | 0.05 - 0.2 |

| Streptococcus pneumoniae | 0.01 - 0.05 | 0.01 - 0.05 | 0.1 - 0.4 |

| Enterococcus faecalis | 0.8 - 3.1 | 0.8 - 3.1 | >100 |

| Escherichia coli | 1.6 - 6.2 | 1.6 - 6.2 | 12.5 - 50 |

| Proteus mirabilis | 0.8 - 3.1 | 0.8 - 3.1 | 0.8 - 3.1 |

| Salmonella spp. | 0.8 - 3.1 | 0.8 - 3.1 | 3.1 - 12.5 |

| Shigella spp. | 0.4 - 1.6 | 0.4 - 1.6 | 6.2 - 25 |

| Haemophilus influenzae | 0.1 - 0.4 | 0.1 - 0.4 | 0.2 - 0.8 |

| Pseudomonas aeruginosa | 25 - >100 | 50 - >100 | 25 - 100 |

Note: The MIC values are presented as ranges, as they can vary depending on the specific strain of bacteria being tested.

The data indicates that the in-vitro activity of this compound is very similar to that of ampicillin against most susceptible organisms.[11] However, a notable finding was that this compound exhibited greater intrinsic activity against some strains of Pseudomonas aeruginosa when compared to ampicillin, although it was generally less active than carbenicillin against this pathogen.[3]

Clinical Development and Trials

This compound underwent clinical evaluation, but its development did not progress beyond Phase II trials.[3] Information regarding the specifics of these trials, including the patient populations, dosing regimens, and detailed outcomes, is scarce in publicly available literature.

Phase I Trials

Phase I trials would have been conducted to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy human volunteers. These studies would have provided data on absorption, distribution, metabolism, and excretion (ADME) of the drug. One crossover study comparing the pharmacokinetics of this compound, amoxicillin, and ampicillin in healthy volunteers found that this compound had the lowest peak serum concentrations and the lowest total urine recovery of the three drugs.[12]

Phase II Trials

Phase II trials are designed to evaluate the efficacy of a drug in treating a specific disease or condition and to further assess its safety. The fact that this compound's development was halted after this phase suggests that it may not have demonstrated a significant advantage over existing therapies, or that there were concerns regarding its efficacy or safety profile that did not warrant progression to larger, more expensive Phase III trials.

Conclusion

This compound represents an interesting chapter in the history of antibiotic development. As a semi-synthetic aminopenicillin developed by the Squibb Institute for Medical Research, it demonstrated a broad spectrum of in-vitro activity comparable to ampicillin, with some enhanced activity against Pseudomonas aeruginosa. However, its clinical development was not pursued beyond Phase II trials, and it never became a widely used therapeutic agent. The reasons for this are not explicitly documented but may be related to a lack of a clear clinical advantage over other available antibiotics at the time. This technical guide has summarized the available information on the discovery, synthesis, mechanism of action, and in-vitro activity of this compound, providing a valuable historical and scientific resource for researchers in the field of antibiotic drug development.

References

- 1. news-medical.net [news-medical.net]

- 2. A Brief History of Antibiotic Resistance | Hopkins Bloomberg Public Health Magazine [magazine.publichealth.jhu.edu]

- 3. This compound | C16H21N3O4S | CID 71392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the Penicillins in Man | Semantic Scholar [semanticscholar.org]

- 5. This compound: experimental chemotherapy, pharmacodynamics, and susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. idexx.dk [idexx.dk]

- 8. A history of Bristol-Myers Squibb [pharmaphorum.com]

- 9. Enzymatic synthesis of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US3939270A - Pharmaceutical preparations containing α-aminopenicillins - Google Patents [patents.google.com]

- 11. US3703511A - Alpha-aminobenzyl penicillins - Google Patents [patents.google.com]

- 12. idexx.com [idexx.com]

epicillin IUPAC name and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicillin is a semisynthetic, broad-spectrum aminopenicillin antibiotic. Structurally and functionally related to ampicillin, it exhibits activity against a range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, in vitro activity, pharmacokinetic profile, and detailed experimental protocols relevant to its study and development.

Chemical and Physical Properties

This compound is a beta-lactam antibiotic characterized by its penam core structure.

| Identifier | Value |

| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| Molecular Formula | C₁₆H₂₁N₃O₄S |

| Molecular Weight | 351.42 g/mol |

| CAS Number | 26774-90-3 |

Mechanism of Action

Like other penicillin-class antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The key steps in its mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.

-

Inhibition of Peptidoglycan Synthesis : The inactivation of PBPs interferes with the transpeptidation step in peptidoglycan synthesis. This process is crucial for the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall.

-

Cell Lysis : The disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

In Vitro Antimicrobial Activity

The in vitro antimicrobial spectrum and activity of this compound are comparable to those of ampicillin. It has demonstrated efficacy against a variety of pathogenic bacteria.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 4 | ≥128 |

| Staphylococcus aureus (non-penicillinase-producing) | Data not available | Data not available |

| Pseudomonas aeruginosa | Data not available | Data not available |

| Streptococcus pyogenes | Data not available | Data not available |

Note: Specific MIC₅₀ and MIC₉₀ values for this compound are not widely available in recent literature. The provided data for E. coli is based on studies of ampicillin, which has a similar profile. Further testing is recommended to establish current susceptibility patterns.

Pharmacokinetics

Preclinical studies in animal models have provided insights into the pharmacokinetic profile of this compound.

| Parameter | Value (in mice, oral administration) |

| Peak Blood Levels | Similar to ampicillin |

| Decay Curves | Similar to ampicillin |

| Urine Concentration | Significantly higher than ampicillin |

| Excretion Rates | Significantly higher than ampicillin |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a generalized method for determining the MIC of this compound against a bacterial strain.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Antibiotic Dilutions: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. b. Add 100 µL of a 2x working stock solution of this compound to the first column of wells. c. Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a positive control (no antibiotic), and the twelfth as a negative control (no bacteria).

-

Prepare Bacterial Inoculum: a. Suspend isolated bacterial colonies in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.

An In-depth Technical Guide on the Physical and Chemical Characteristics of Epicillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicillin is a semisynthetic, broad-spectrum aminopenicillin antibiotic.[1][2] Structurally, it is a derivative of 6-aminopenicillanic acid and is closely related to ampicillin.[3] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[4][5] This document provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action and potential degradation pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for its formulation, delivery, and stability.

Table 1: Physical and Chemical Characteristics of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [5] |

| CAS Number | 26774-90-3 | [5][6] |

| Chemical Formula | C₁₆H₂₁N₃O₄S | [6][] |

| Molecular Weight | 351.42 g/mol | [6][] |

| Appearance | Colorless Crystal / Solid powder | [][8] |

| Melting Point | 202 °C (decomposes, as hemihydrate) | [] |

| pKa (Strongest Acidic) | ~3.25 | |

| pKa (Strongest Basic) | ~7.6 | |

| Solubility | Soluble in DMSO. Quantitative data in water and other organic solvents is not readily available in the cited literature. | [8] |

| Stability | Sensitive to penicillinase, stable in acidic conditions.[9] Stable for short periods at ambient temperature and for longer periods at 0-4°C (short term) or -20°C (long term) when stored dry and dark.[8] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of this compound are outlined below. These protocols are based on established analytical techniques for penicillin antibiotics.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of this compound using potentiometric titration.

Objective: To determine the pKa values of the ionizable functional groups of this compound in an aqueous solution.

Materials and Equipment:

-

This compound reference standard

-

Potentiometer with a combined pH electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Carbonate-free deionized water

-

Standard pH buffers (e.g., pH 4, 7, and 10)

Procedure:

-

Instrument Calibration: Calibrate the potentiometer using standard buffers of pH 4, 7, and 10.[10]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of carbonate-free deionized water to prepare a solution of approximately 1 mM.[10] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[10]

-

Titration with Acid: Place the sample solution in a titration vessel, immerse the pH electrode, and begin stirring. Titrate the solution with standardized 0.1 M HCl, adding the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Titration with Base: In a separate experiment, or by back-titration, titrate the this compound solution with standardized 0.1 M NaOH, again recording the pH after each incremental addition.[11]

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the inflection points of the first derivative plot (ΔpH/ΔV) or the peaks of the second derivative plot (Δ²pH/Δ²V) can be used to determine the equivalence points, from which the pKa values can be calculated.[12]

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol details the shake-flask method for determining the equilibrium solubility of this compound in water.

Objective: To determine the thermodynamic solubility of this compound in an aqueous medium at a specified temperature.

Materials and Equipment:

-

This compound reference standard

-

Shake-flask apparatus or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Deionized water

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a flask containing a known volume of deionized water. The presence of undissolved solid is necessary to ensure saturation.[13]

-

Equilibration: Seal the flask and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the suspension to settle. Withdraw an aliquot of the supernatant and clarify it by centrifugation to remove any undissolved solid particles.[14]

-

Sample Analysis: Accurately dilute the clear supernatant with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated HPLC-UV method.[15]

-

Quantification: Calculate the solubility of this compound in mg/mL or mol/L by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.

Stability-Indicating HPLC Method for this compound

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and monitor its degradation.

Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products, thus indicating its stability under various stress conditions.

Materials and Equipment:

-

HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector

-

Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

-

This compound reference standard

-

HPLC-grade acetonitrile and methanol

-

Phosphate buffer components (e.g., potassium dihydrogen phosphate)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies

-

UV chamber for photostability testing

-

Oven for thermal degradation studies

Procedure:

-

Chromatographic Conditions Development:

-

Mobile Phase: A gradient elution is often employed. For example, Mobile Phase A: Phosphate buffer (pH adjusted to 3.0). Mobile Phase B: Acetonitrile.

-

Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute any degradation products and the active pharmaceutical ingredient (API).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance, determined by UV spectral analysis (e.g., 215 nm or 254 nm).

-

-

Forced Degradation Studies:

-

Subject this compound solutions to various stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for a shorter duration.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 80°C).

-

Photodegradation: Expose the drug solution to UV light.

-

-

Analyze the stressed samples using the developed HPLC method.

-

-

Method Validation: Validate the method according to ICH guidelines for parameters such as specificity (peak purity analysis of the this compound peak in the presence of degradants), linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Mechanism of Action and Degradation Pathways

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as an aminopenicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[16][17] This process is critical for bacterial survival, as the cell wall provides structural integrity and protection against osmotic lysis.[18][19]

The key steps in the mechanism of action are:

-

Penetration of the Bacterial Cell: this compound penetrates the outer membrane of susceptible bacteria.

-

Binding to Penicillin-Binding Proteins (PBPs): Inside the periplasmic space, this compound covalently binds to the active site of PBPs.[5] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[18][20]

-

Inhibition of Transpeptidation: The binding of this compound to PBPs inhibits their transpeptidase activity.[20] This enzymatic step is responsible for cross-linking the peptide side chains of the peptidoglycan polymer, which gives the cell wall its strength and rigidity.[18]

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened cell wall.[18] Autolytic enzymes (autolysins) continue to break down the cell wall, and in the absence of proper synthesis and repair, the cell eventually lyses due to osmotic pressure.[3]

Caption: Mechanism of action of this compound leading to bacterial cell lysis.

Potential Degradation Pathway

Like other penicillins, this compound is susceptible to degradation, primarily through hydrolysis of the β-lactam ring. The stability is highly dependent on pH and temperature. The degradation can occur under both acidic and alkaline conditions, leading to the formation of inactive products.

Caption: General degradation pathway of this compound.

Conclusion

This technical guide provides a detailed overview of the core physical and chemical characteristics of this compound, catering to the needs of researchers and professionals in drug development. The summarized data in tabular format, along with detailed experimental protocols, offers a practical resource for the analysis and characterization of this antibiotic. The visualized mechanism of action and degradation pathways further elucidate the biochemical behavior of this compound, which is essential for its effective and safe application in a therapeutic context. Further research to quantify solubility in various pharmaceutically relevant solvents would be beneficial for formulation development.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Penicillin - Wikipedia [en.wikipedia.org]

- 4. Penicillins (3rd Generation) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C16H21N3O4S | CID 71392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. Aminopenicillins: Mechanism of Action [picmonic.com]

- 17. picmonic.com [picmonic.com]

- 18. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

- 19. hereditybio.in [hereditybio.in]

- 20. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

Epicillin Solubility in Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of epicillin, a semisynthetic aminopenicillin antibiotic, in various common laboratory solvents. Understanding the solubility characteristics of active pharmaceutical ingredients such as this compound is fundamental for drug development, from early-stage research and formulation to analytical method development and quality control. This document consolidates available data on this compound's solubility, outlines relevant experimental protocols, and provides a visual representation of a typical solubility determination workflow.

Core Topic: this compound Solubility Profile

This compound is an amphoteric molecule, and its solubility is significantly influenced by the pH of the aqueous medium. In organic solvents, its solubility characteristics are crucial for creating stock solutions for in vitro assays and for various analytical procedures.

Data on this compound Solubility

The quantitative solubility of this compound in a range of laboratory solvents is summarized in the table below. It is important to note that publicly available, specific quantitative solubility data for this compound is limited. The information provided is based on available scientific literature and supplier technical data sheets. For comparative purposes, solubility data for the closely related aminopenicillin, ampicillin, is also included.

| Solvent | This compound Solubility | Ampicillin Solubility (for comparison) | Temperature (°C) | pH | Source |

| Aqueous Buffer | U-shaped pH-solubility profile; least soluble among common aminopenicillins.[1] | 10.2 mg/mL | 25 | 7.0 | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~50 mg/mL | Not Specified | N/A | [2] |

| Ethanol | Data not available | 4.61 mg/mL | 25 | N/A | |

| Methanol | Data not available | 9.57 mg/mL | 25 | N/A | |

| Acetone | Data not available | Sparingly soluble | Not Specified | N/A | |

| Dimethylformamide (DMF) | Data not available | Soluble | Not Specified | N/A |

Note: The aqueous solubility of this compound is characterized by a U-shaped curve, with minimum solubility at its isoelectric point. It is reported to be less soluble than ampicillin and amoxicillin in aqueous media.[1] The solubility in DMSO is qualitatively described as "soluble," and stock solutions of at least 50 mM can be prepared.[2]

Experimental Protocol: Determination of pH-Solubility Profile

The following is a detailed methodology for determining the pH-solubility profile of an aminopenicillin like this compound, based on established pharmaceutical analysis techniques.

Objective: To determine the equilibrium solubility of this compound in aqueous solutions across a range of pH values at a constant temperature.

Materials:

-

This compound anhydrate powder

-

Buffer solutions of various pH values (e.g., phosphate, acetate, borate buffers) covering a range from acidic to basic (e.g., pH 2 to 10)

-

Calibrated pH meter

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

An excess amount of this compound powder is added to vials containing buffer solutions of known pH.

-

The vials are tightly sealed to prevent solvent evaporation.

-

The suspensions are then agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, the suspensions are allowed to stand undisturbed for a short period to allow for the sedimentation of excess solid.

-

An aliquot of the supernatant is carefully withdrawn using a syringe.

-

The collected supernatant is immediately filtered through a syringe filter to remove any undissolved particles.

-

-

Analysis of this compound Concentration:

-

The clear filtrate is then appropriately diluted with the corresponding buffer solution.

-

The concentration of dissolved this compound in the diluted samples is determined using a validated analytical method, typically HPLC-UV.

-

HPLC Conditions (Example): A C18 column is used with a mobile phase consisting of a mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed at a wavelength where this compound exhibits maximum absorbance.

-

-

A calibration curve is prepared using standard solutions of this compound of known concentrations to quantify the this compound in the test samples.

-

-

Data Analysis:

-

The determined this compound concentrations (in mg/mL or mol/L) are plotted against the corresponding pH values of the buffer solutions.

-

The resulting graph will illustrate the pH-solubility profile of this compound.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the pH-solubility profile of this compound.

Caption: Workflow for determining the pH-solubility profile of this compound.

References

The Core Mechanism of Epicillin on Bacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epicillin, a semisynthetic aminopenicillin, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. This guide delineates the core mechanism of action, focusing on its interaction with Penicillin-Binding Proteins (PBPs), subsequent inhibition of peptidoglycan synthesis, and the induction of autolytic enzymes, culminating in bacterial cell lysis. While specific quantitative data for this compound, such as Minimum Inhibitory Concentrations (MICs) and kinetic parameters of PBP inhibition, are not extensively available in recent literature, this document provides a comprehensive overview based on the established principles of beta-lactam antibiotics and available historical data. Detailed experimental protocols for key assays are provided to enable further research and characterization of this compound and other beta-lactam compounds.

Introduction

This compound is a beta-lactam antibiotic belonging to the aminopenicillin subgroup. Structurally similar to ampicillin, it was developed to provide a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The fundamental mechanism of all penicillins lies in their ability to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell shape and resisting osmotic stress. This guide will provide a detailed technical overview of the molecular interactions and cellular consequences of this compound's action on bacteria.

Mechanism of Action: A Three-Pronged Attack

The bactericidal activity of this compound against susceptible bacteria can be conceptualized as a three-stage process: targeting and binding to Penicillin-Binding Proteins, inhibition of peptidoglycan synthesis, and the subsequent induction of autolytic enzymes.

Targeting and Covalent Inhibition of Penicillin-Binding Proteins (PBPs)

The primary targets of this compound within the bacterial cell are the Penicillin-Binding Proteins (PBPs). PBPs are a group of enzymes, including transpeptidases, carboxypeptidases, and endopeptidases, located on the inner side of the bacterial cytoplasmic membrane. These enzymes are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains, which gives the cell wall its structural rigidity.

This compound, containing a characteristic beta-lactam ring, acts as a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This mimicry allows this compound to bind to the active site of PBPs. The strained beta-lactam ring is then attacked by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the PBP, preventing it from carrying out its normal function in cell wall synthesis.

Epicillin's Interaction with Penicillin-Binding Proteins: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Epicillin, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2][3] The primary targets of these antibiotics are the penicillin-binding proteins (PBPs), a group of bacterial enzymes responsible for the cross-linking of peptidoglycan chains.[2][4][5] By binding to the active site of PBPs, this compound forms a stable, covalent acyl-enzyme complex, which effectively inactivates the enzyme.[5] This inhibition of PBP-mediated transpeptidation weakens the cell wall, leading to a loss of structural integrity and ultimately, cell lysis, particularly in actively dividing bacteria.[1][6]

Quantitative Analysis of PBP Binding Affinity

Direct quantitative binding data (IC50 or Ki values) for this compound's interaction with various PBPs is scarce in the reviewed literature. However, extensive data exists for ampicillin, a structurally similar aminopenicillin. The following table summarizes representative binding affinities of ampicillin for PBPs from different bacterial species, offering a proxy for understanding this compound's potential PBP interaction profile. It is important to note that even minor structural differences can influence binding affinity, and these values should be considered as approximations for this compound.[7]

| Antibiotic | Organism | PBP | Binding Affinity (kinact/KI, M-1s-1) |

| Ampicillin | Streptococcus pneumoniae | PBP1a | 15,000 ± 1,300 |

| PBP1b | 2,000 ± 310 | ||

| PBP2x | 59,000 ± 6,600 | ||

| PBP2a | 4,600 ± 480 | ||

| PBP2b | 6,700 ± 240 | ||

| PBP3 | 77,000 ± 14,000 |

Data sourced from a study on Streptococcus pneumoniae and represents the second-order rate constant of inhibition, a measure of covalent inhibitor potency.[8]

Experimental Protocols for Determining PBP Binding Affinity

The determination of β-lactam binding affinity to PBPs is most commonly achieved through a competitive binding assay using a fluorescently labeled penicillin, such as Bocillin-FL. This method allows for the quantification of the inhibitory potential of an unlabeled β-lactam (e.g., this compound) by measuring its ability to compete with the fluorescent probe for PBP binding sites.

Protocol: Competitive PBP Binding Assay

1. Bacterial Cell Culture and Preparation:

- Grow the bacterial strain of interest (e.g., Escherichia coli or Streptococcus pneumoniae) in an appropriate liquid medium to the mid-logarithmic growth phase.

- Harvest the cells by centrifugation and wash them with a suitable buffer, such as phosphate-buffered saline (PBS), to remove any residual medium components.

2. Competitive Inhibition:

- Resuspend the washed bacterial cells in PBS.

- Aliquot the cell suspension and incubate with varying concentrations of the test β-lactam antibiotic (e.g., this compound) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C). A control sample with no test antibiotic should also be prepared.

3. Fluorescent Labeling of Unoccupied PBPs:

- Following incubation with the test antibiotic, add a fixed concentration of a fluorescent penicillin derivative, such as Bocillin-FL, to each sample.

- Incubate the samples for a shorter duration (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any PBPs that were not inhibited by the test antibiotic.

4. Cell Lysis and Protein Separation:

- Pellet the cells by centrifugation and lyse them using an appropriate method (e.g., sonication or enzymatic digestion with lysozyme) to release the membrane proteins, including the PBPs.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

5. Visualization and Quantification:

- Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

- Quantify the fluorescence intensity of each PBP band. The decrease in fluorescence intensity in the presence of the test antibiotic compared to the control is indicative of its binding to the specific PBP.

6. Data Analysis:

- Plot the percentage of PBP inhibition against the concentration of the test antibiotic.

- Calculate the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the fluorescent probe's binding to a specific PBP.[9] For covalent inhibitors, a more accurate measure of potency is the second-order rate constant (kinact/KI), which can be determined through more complex kinetic analyses.[8]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for determining PBP binding affinity and the molecular mechanism of PBP inhibition.

Caption: Experimental workflow for determining PBP binding affinity.

Caption: Mechanism of PBP inhibition by a β-lactam antibiotic.

References

- 1. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. 抗生素抑制細胞壁的生物合成 [sigmaaldrich.com]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 6. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

Epicillin's Antibacterial Spectrum Against Gram-Positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of epicillin, a semisynthetic penicillin, against clinically relevant Gram-positive bacteria. This document consolidates quantitative susceptibility data, detailed experimental protocols for antimicrobial testing, and visual representations of the mechanism of action and experimental workflows.

Introduction

This compound is a beta-lactam antibiotic belonging to the aminopenicillin subgroup. Structurally similar to ampicillin, it exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide focuses on its in vitro activity against key Gram-positive pathogens, providing valuable data for research and drug development purposes. The antimicrobial spectrum and level of activity of this compound in vitro are similar to those of ampicillin.[1]

Quantitative Antibacterial Spectrum

The in vitro activity of this compound against a range of Gram-positive bacteria is summarized below. Given that the minimum inhibitory concentrations (MICs) of this compound and ampicillin are very similar, ampicillin MIC90 data is presented here as a reliable proxy for this compound's activity.[1] MIC90 represents the concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.

| Gram-Positive Bacterium | This compound (as Ampicillin) MIC90 (µg/mL) |

| Staphylococcus aureus (penicillin-susceptible) | >8 |

| Streptococcus pyogenes (Group A Streptococcus) | 0.03 |

| Enterococcus faecalis | 1 - 4 |

| Listeria monocytogenes | 0.25 - 0.5 (MIC range) |

Note on Staphylococcus aureus : this compound is not effective against penicillinase-producing strains of Staphylococcus aureus. The provided MIC90 value is for penicillin-susceptible isolates.

Note on Listeria monocytogenes : While specific MIC90 data is limited, studies indicate that Listeria monocytogenes is generally susceptible to ampicillin, with MIC values typically ranging from 0.25 to 0.5 mg/L.[2]

Mechanism of Action

As a member of the beta-lactam class of antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. The core of this mechanism is the binding of the beta-lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall and ultimately results in cell lysis and death.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for determining the antibacterial susceptibility of Gram-positive bacteria to this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium in a liquid medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (or ampicillin) powder of known potency

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile diluent.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the antibiotic in CAMHB to achieve a range of concentrations. Leave the last well as a growth control (no antibiotic).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including the growth control well.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as compared to the growth control well.

Caption: Broth microdilution workflow.

Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

This compound (or ampicillin) disks (10 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Application of Antibiotic Disks: Aseptically place the this compound disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

-

Interpretation: The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Caption: Kirby-Bauer disk diffusion workflow.

Conclusion

This compound demonstrates significant in vitro activity against a range of clinically important Gram-positive bacteria, with a potency comparable to that of ampicillin. This guide provides essential quantitative data and standardized protocols to aid researchers and drug development professionals in the evaluation and potential application of this compound. The provided methodologies for MIC determination and disk diffusion testing are fundamental for further investigation into the efficacy of this antimicrobial agent.

References

- 1. Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro study of synergy of ampicillin with ceftriaxone against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

Epicillin's Antibacterial Spectrum Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of epicillin, a semisynthetic penicillin, against Gram-negative bacteria. This compound, structurally related to ampicillin, demonstrates a comparable in vitro antimicrobial profile, positioning it as a significant agent in the study of aminopenicillins. This document outlines its activity through quantitative data, details the experimental protocols for susceptibility testing, and illustrates key biological pathways and experimental workflows.

Core Executive Summary

This compound exhibits a noteworthy spectrum of activity against several clinically relevant Gram-negative bacteria. Its efficacy is particularly pronounced against non-beta-lactamase-producing strains of Escherichia coli and Proteus mirabilis. While showing some intrinsic activity against Pseudomonas aeruginosa that is superior to ampicillin, it is less potent than carbenicillin. However, the emergence of penicillinase-producing strains presents a significant challenge to its clinical utility. The mechanism of action, common to beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis, a process that can be compromised by various bacterial resistance mechanisms.

Data Presentation: In Vitro Susceptibility of Gram-Negative Bacteria

The in vitro activity of this compound against Gram-negative bacteria is closely aligned with that of ampicillin, with studies indicating very similar Minimum Inhibitory Concentrations (MICs).[1][2] Given the scarcity of extensive, tabulated MIC data specifically for this compound in recent literature, the following table of ampicillin MIC values serves as a reliable proxy to represent the expected activity of this compound against various Gram-negative species.[3]

| Gram-Negative Bacteria | Ampicillin MIC (μg/ml) |

| Escherichia coli | 3 |

| Proteus mirabilis | 3 |

| Salmonella spp. | 1.5 |

| Shigella spp. | 1.5 |

| Klebsiella sp. | 200 |

| Enterobacter spp. | >500 |

| Citrobacter diversus | >100 |

| Citrobacter freundii | 50 |

| Serratia spp. | >500 |

| Proteus vulgaris | >500 |

Note: This data is for ampicillin and is presented as a close approximation of this compound's in vitro activity based on comparative studies.[1][3]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The determination of the Minimum Inhibitory Concentration (MIC) is fundamental to assessing the in vitro antibacterial spectrum of an antibiotic. The two primary methods employed are Broth Dilution and Agar Dilution.

Broth Dilution Method

The broth dilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.

-

Serial Dilutions: A series of twofold serial dilutions of the this compound stock solution are prepared in a liquid growth medium, typically Mueller-Hinton Broth (MHB), in test tubes or microtiter plates.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared, usually adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Each tube or well containing the diluted this compound is inoculated with the bacterial suspension. A growth control (broth with inoculum, no antibiotic) and a sterility control (broth only) are included.

-

Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

-

Reading Results: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

Agar Dilution Method

The agar dilution method involves incorporating the antibiotic into a solid growth medium.

Methodology:

-

Preparation of Antibiotic Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different, known concentration of this compound.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as in the broth dilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a growth control plate with no antibiotic.

-

Incubation: The plates are incubated under suitable conditions until growth is evident on the control plate.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism on the agar surface.

Mandatory Visualizations

Signaling Pathway: this compound Mechanism of Action

The following diagram illustrates the mechanism of action of this compound, a typical beta-lactam antibiotic, against Gram-negative bacteria.

Caption: Mechanism of action of this compound against Gram-negative bacteria.

Experimental Workflow: MIC Determination by Broth Dilution

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth dilution method.

Caption: Workflow for MIC determination by the broth dilution method.

Logical Relationship: this compound Resistance Mechanisms

The following diagram illustrates the primary mechanisms by which Gram-negative bacteria exhibit resistance to this compound and other beta-lactam antibiotics.

Caption: Key resistance mechanisms to this compound in Gram-negative bacteria.

References

Epicillin's Activity Against Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial activity of epicillin against the opportunistic pathogen Pseudomonas aeruginosa. Drawing from historical in vitro and in vivo data, this document delves into the known efficacy of this compound, the intricate mechanisms of resistance employed by P. aeruginosa against β-lactam antibiotics, and the experimental methodologies used to assess antimicrobial susceptibility.

Executive Summary

This compound, a semisynthetic penicillin, has demonstrated a degree of in vitro activity against Pseudomonas aeruginosa. Historical studies indicate its intrinsic activity is superior to that of ampicillin but less potent than carbenicillin.[1][2][3][4] In vivo studies in murine models have also shown therapeutic efficacy against infections caused by a single strain of P. aeruginosa.[3] However, the clinical utility of this compound against this formidable pathogen is significantly hampered by the bacterium's array of sophisticated resistance mechanisms. This guide will explore these aspects in detail, providing available quantitative data, experimental context, and visual representations of the underlying molecular pathways.

Quantitative In Vitro Susceptibility Data

| Antibiotic | Activity against P. aeruginosa (Comparative) | Source(s) |

| This compound | Superior to Ampicillin | [1][2][4] |

| This compound | Less than Carbenicillin | [1][2][4] |

Mechanisms of Resistance to β-Lactam Antibiotics in P. aeruginosa

P. aeruginosa employs a multi-faceted approach to resist β-lactam antibiotics like this compound. These mechanisms can be intrinsic or acquired and often act in concert to achieve high levels of resistance.

Enzymatic Degradation: The Role of AmpC β-Lactamase

The primary mechanism of resistance to many β-lactams in P. aeruginosa is the production of the chromosomal AmpC β-lactamase.[4][5] This enzyme hydrolyzes the β-lactam ring, inactivating the antibiotic. The expression of the ampC gene is tightly regulated and inducible.

The induction of ampC expression is a complex process linked to the recycling of the bacterial cell wall (peptidoglycan).[4] The LysR-type transcriptional regulator, AmpR, plays a central role in this pathway.[5]

Under normal conditions, AmpR binds to UDP-N-acetylmuramyl-pentapeptide (UDP-NAM-P5), a precursor in cell wall synthesis. This complex represses the transcription of ampC.[1][2] When a β-lactam antibiotic inhibits penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis, cell wall fragments called muropeptides (specifically 1,6-anhydro-N-acetylmuramyl-peptides) accumulate in the cytoplasm.[1][2] These muropeptides act as signaling molecules, displacing UDP-NAM-P5 from AmpR. The newly formed AmpR-muropeptide complex then acts as an activator, leading to the high-level expression of ampC and subsequent β-lactam resistance.[1][2] Mutations in genes like ampD, which is involved in muropeptide processing, can lead to the constitutive hyperproduction of AmpC.[4]

Other Key Resistance Mechanisms

Beyond AmpC production, P. aeruginosa utilizes several other strategies to resist β-lactams:

-

Reduced Outer Membrane Permeability: The outer membrane of P. aeruginosa has low permeability, restricting the influx of antibiotics. Downregulation or mutation of porin channels, such as OprD, further limits the entry of β-lactams into the periplasmic space.

-

Efflux Pumps: Multidrug efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, actively transport antibiotics out of the cell before they can reach their PBP targets.

-

Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the primary targets of β-lactam antibiotics, can reduce the binding affinity of the drug, rendering it less effective.

Experimental Protocols

Standardized methods are crucial for determining the in vitro susceptibility of P. aeruginosa to antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antibiotic against a bacterial isolate.

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Conclusion

This compound exhibits limited, historically documented activity against Pseudomonas aeruginosa. Its clinical application is severely constrained by the bacterium's potent and redundant resistance mechanisms, particularly the inducible AmpC β-lactamase. A thorough understanding of these resistance pathways is critical for the development of novel therapeutic strategies. While this compound itself may not be a primary choice for treating P. aeruginosa infections, the study of its interactions with the bacterium provides valuable insights into the broader challenges of β-lactam resistance in this clinically significant pathogen. Future research should focus on overcoming these resistance mechanisms, potentially through the use of β-lactamase inhibitors or other combination therapies, to rejuvenate the efficacy of the β-lactam class against P. aeruginosa.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound: in vitro laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of β-Lactam Resistance Mediated by AmpC Hyperproduction in Pseudomonas aeruginosa Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Pseudomonas aeruginosa AmpR on β-lactam and non-β-lactam transient cross-resistance upon pre-exposure to subinhibitory concentrations of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Susceptibility of Escherichia coli to Epicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Escherichia coli to the semi-synthetic penicillin, epicillin. This compound, structurally related to ampicillin, has demonstrated a comparable spectrum of antimicrobial activity. This document synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes relevant biological and experimental pathways to serve as a resource for ongoing research and development in the field of antimicrobial agents.

Quantitative Susceptibility Data

The in vitro efficacy of this compound against Escherichia coli has been evaluated primarily through minimum inhibitory concentration (MIC) and disk diffusion susceptibility testing. The data presented below is collated from foundational studies to provide a quantitative perspective on this compound's activity.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Studies have shown that the MIC of this compound for susceptible E. coli strains is very similar to that of ampicillin.

| Antibiotic | No. of E. coli Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Ampicillin | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Disk Diffusion Susceptibility

Disk diffusion testing is a qualitative method used to determine the susceptibility of bacteria to antibiotics. The diameter of the zone of inhibition around an antibiotic disk is measured and interpreted according to standardized criteria. It has been suggested that the interpretation of zone diameters for 10-µg this compound discs should be the same as for 10-µg ampicillin discs[1].

| Antibiotic Disk | Disk Potency (µg) | Zone Diameter Interpretive Criteria for E. coli (mm) |

| Susceptible | ||

| This compound | 10 | ≥ 17 |

| Ampicillin | 10 | ≥ 17 |

Note: The interpretive criteria provided are based on the established standards for ampicillin, as recommended in historical literature for this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the in vitro susceptibility of E. coli to this compound.

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth Dilution Method (Macro or Micro)

-

Preparation of Inoculum:

-

Isolate colonies of E. coli are grown on a suitable agar medium (e.g., Mueller-Hinton agar) for 18-24 hours.

-

A suspension of the bacteria is prepared in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

-

The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells or tubes.

-

-

Preparation of Antibiotic Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial twofold dilutions of this compound are prepared in Mueller-Hinton broth to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Equal volumes of the diluted bacterial suspension and the antibiotic dilutions are mixed in tubes or microtiter plate wells.

-

A growth control (broth with inoculum, no antibiotic) and a sterility control (broth only) are included.

-

The tubes or plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is recorded as the lowest concentration of this compound that shows no visible growth (turbidity).

-

Disk Diffusion Susceptibility Testing

Method: Kirby-Bauer Method

-

Preparation of Inoculum:

-